An In-depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Structure, and Synthesis
An In-depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Structure, and Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetrahydro-4H-pyran-4-one, a pivotal heterocyclic ketone. It details the compound's fundamental physicochemical properties, molecular structure, and its significant role as a versatile building block in organic and medicinal chemistry. The information is intended to support research and development activities, particularly in the realm of drug discovery and materials science.
Core Properties and Identification
Tetrahydro-4H-pyran-4-one, also known as 4-oxotetrahydropyran, is a colorless to light yellow liquid with a mild, pleasant odor.[1][2] It is a cyclic organic compound featuring a six-membered saturated pyran ring with a carbonyl group at the 4-position.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate. While soluble in many organic solvents like ethanol (B145695) and ether, it has limited solubility in water.[1][3]
Physicochemical Data
The quantitative properties of Tetrahydro-4H-pyran-4-one are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 29943-42-8 | [4] |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molecular Weight | 100.12 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.084 g/mL at 25 °C | [2][4] |
| Boiling Point | 166-166.5 °C | [2][4] |
| Refractive Index | n20/D 1.452 | [2][4] |
| Flash Point | 55 °C (131 °F) - closed cup | [4] |
| InChI Key | JMJRYTGVHCAYCT-UHFFFAOYSA-N | [4] |
| SMILES | O=C1CCOCC1 | [4] |
Molecular Structure and Conformation
Tetrahydro-4H-pyran-4-one is a heterocyclic ketone characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group.[6] The oxygen atom within the tetrahydropyran (B127337) system significantly influences the molecule's reactivity.[7] Quantum-chemical calculations on derivatives suggest that the pyranone ring predominantly adopts a stable "chair" conformation.[8]
Caption: 2D representation of Tetrahydro-4H-pyran-4-one's molecular structure.
Synthesis and Experimental Protocols
Tetrahydro-4H-pyran-4-one is a valuable synthetic building block, but its preparation can be challenging due to its high water solubility, which complicates extraction.[7] Several synthetic routes have been developed, with many scalable processes avoiding tedious work-ups.[7][9]
Example Synthesis Protocol: Two-Stage Process from 3-Chloropropionyl Chloride
One established method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene (B1197577), which has been successfully scaled for industrial production.[7][10][11]
Stage 1: Synthesis of 1,5-dichloro-3-pentanone
-
Reaction Setup: Add 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum trichloride) to a suitable reaction vessel equipped for gas introduction and temperature control.[10]
-
Ethylene Introduction: While stirring vigorously, introduce ethylene gas into the mixture. The reaction is exothermic and the temperature should be strictly controlled, typically below 10 °C.[10]
-
Work-up: Once the reaction is complete, the mixture is carefully quenched by adding it to cold water and hydrochloric acid.[10]
-
Extraction: The resulting 1,5-dichloro-3-pentanone intermediate is separated from the aqueous layer.[10]
Stage 2: Cyclization to Tetrahydro-4H-pyran-4-one
-
Reaction Setup: Charge a reactor with water, a buffer system (e.g., phosphoric acid and sodium dihydrogen phosphate), and the 1,5-dichloro-3-pentanone intermediate from Stage 1.[7][10]
-
Cyclization: Heat the mixture under reflux. The basic conditions facilitate an intramolecular cyclization to form the tetrahydropyranone ring.[7]
-
Isolation and Purification: After the reaction is complete, the crude product is obtained. Due to its solubility in water, extensive extraction with a suitable organic solvent (e.g., CH₂Cl₂) is often required.[7]
-
Final Purification: The final product is purified by vacuum distillation to yield high-purity Tetrahydro-4H-pyran-4-one.[10]
Caption: Generalized workflow for the synthesis of Tetrahydro-4H-pyran-4-one.
Reactivity and Applications in Drug Development
The chemical properties of Tetrahydro-4H-pyran-4-one make it a cornerstone in the synthesis of more complex molecules.[1][2] Its ketone group is reactive towards nucleophiles, and the overall structure participates in various cycloaddition and condensation reactions.[1][2][3]
Key Applications:
-
Pharmaceutical Intermediate: It is a key building block for pharmaceutically relevant compounds.[7] It is frequently used in the synthesis of azaspiro[2.5]octane carboxamide scaffolds, which are potent and selective histamine-3 receptor (H3R) antagonists being investigated for cognitive disorders.[6]
-
Antiviral Research: The Tetrahydro-4H-pyran-4-one moiety is found in natural products that have demonstrated anti-influenza virus activity, highlighting its potential as a scaffold for developing new antiviral drugs.[3]
-
Protecting Groups: It is used to prepare the 4-methoxytetrahydropyran-4-yl protecting group, a useful tool in multi-step organic synthesis.[12]
-
General Organic Synthesis: It is employed in Wittig reactions for synthesizing penicillins and is used as a component in the synthesis of a ring of vitamin D3.[2]
Caption: Logical pathway from building block to biological target modulation.
Spectroscopic Characterization
The structure of Tetrahydro-4H-pyran-4-one is confirmed using standard analytical techniques. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are readily available in various chemical databases.[5][13][14] This information is critical for reaction monitoring and quality control during synthesis.
References
- 1. CAS 29943-42-8: Tetrahydro-4H-pyran-4-one | CymitQuimica [cymitquimica.com]
- 2. Tetrahydro-4H-pyran-4-one | 29943-42-8 [chemicalbook.com]
- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 4. Tetrahydro-4H-pyran-4-one 99 29943-42-8 [sigmaaldrich.com]
- 5. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 11. A convenient preparation of tetrahydro-4H-pyran-4-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. scbt.com [scbt.com]
- 13. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
